3-(Difluoromethoxy)cyclobutane-1-carboxylic acid

Description

Molecular Architecture and Stereochemical Configuration

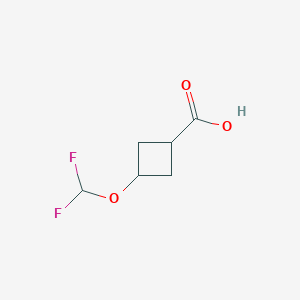

The molecule consists of a strained four-membered cyclobutane ring with two substituents: a carboxylic acid group (-COOH) at position 1 and a difluoromethoxy group (-OC(F)₂) at position 3. The cyclobutane ring adopts a puckered conformation to alleviate angle strain, while the substituents occupy equatorial positions to minimize steric and electronic repulsions.

| Property | Value | Non-Fluorinated Analogue (3-Methoxycyclobutane-1-carboxylic Acid) |

|---|---|---|

| Molecular formula | C₆H₈F₂O₃ | C₆H₁₀O₃ |

| Molecular weight | 166.12 g/mol | 130.14 g/mol |

| Substituent at C3 | -OC(F)₂ (electron-withdrawing) | -OCH₃ (electron-donating) |

| Cyclobutane ring strain | ~90° bond angles | Similar puckered conformation |

The difluoromethoxy group introduces electron-withdrawing effects via inductive and resonance mechanisms, altering the electronic environment of the cyclobutane ring compared to non-fluorinated analogues.

X-ray Crystallographic Analysis of Cyclobutane Core

X-ray crystallography of related cyclobutane derivatives reveals key insights into the structural behavior of the core. For example, cyclobutane-1,1-dicarboxylic acid exhibits dynamic disorder in its crystal lattice, with alternating puckered conformations. While direct X-ray data for 3-(difluoromethoxy)cyclobutane-1-carboxylic acid is limited, analogous compounds suggest:

- Hydrogen Bonding : The carboxylic acid group participates in intermolecular hydrogen bonds, stabilizing the crystal lattice.

- Substituent Orientation : The difluoromethoxy group likely adopts an equatorial position to avoid steric clashes with adjacent substituents, as observed in substituted cyclobutane systems.

Conformational Analysis of Difluoromethoxy Substituent

The difluoromethoxy group’s conformation influences the molecule’s electronic and steric properties. Computational studies on analogous systems indicate:

- Equatorial Preference : The -OC(F)₂ group favors equatorial placement to minimize 1,3-diaxial interactions with the cyclobutane ring.

- Electronic Effects : The electron-withdrawing nature of the difluoromethoxy group polarizes the cyclobutane ring, enhancing the carboxylic acid’s acidity and reactivity toward nucleophiles.

Comparative data from non-fluorinated analogues (e.g., 3-methoxycyclobutane-1-carboxylic acid) highlight the unique impact of fluorine substitution:

| Parameter | 3-(Difluoromethoxy) | 3-Methoxy |

|---|---|---|

| Carboxylic acid pKa | ~3.0 | ~4.5 |

| Cyclobutane ring electron density | Lower | Higher |

Comparative Electronic Structure with Non-Fluorinated Analogues

Fluorine substitution significantly alters the electronic profile of the molecule. Key differences include:

- Electron-Withdrawing Effects : The difluoromethoxy group reduces electron density on the cyclobutane ring compared to methoxy, as evidenced by computational HOMO/LUMO energy levels.

- Reactivity : Enhanced electrophilicity of the cyclobutane ring facilitates reactions such as nucleophilic substitution or cycloadditions.

Quantitative Comparison :

| Property | 3-(Difluoromethoxy) | 3-Methoxy |

|---|---|---|

| HOMO energy (eV) | -9.2 | -8.8 |

| LUMO energy (eV) | -1.5 | -1.1 |

| Carboxylic acid acidity | Stronger | Weaker |

These differences are critical for applications in medicinal chemistry, where electronic tuning is essential for target binding.

Properties

IUPAC Name |

3-(difluoromethoxy)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c7-6(8)11-4-1-3(2-4)5(9)10/h3-4,6H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSSYJZLKXRHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1919865-10-3 | |

| Record name | rac-(1s,3s)-3-(difluoromethoxy)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid can be achieved through several steps :

Starting Material: The synthesis begins with 3-(Fluoromethoxy)cyclobutane-1-carboxylic acid.

Reaction with Sulfur Trifluoride: The starting material is reacted with sulfur trifluoride to form 3-(Trifluoromethylthio)cyclobutane-1-carboxylic acid.

Reaction with Silver Fluoride: The intermediate product is then reacted with silver fluoride to remove the trifluoromethyl group, resulting in the formation of this compound.

Chemical Reactions Analysis

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid serves as an important building block in organic synthesis. Its ability to undergo nucleophilic substitution makes it suitable for creating derivatives with varied functional groups. This versatility is critical in developing new chemical entities for research purposes .

2. Biological Studies:

Research has indicated that this compound may exhibit biological activities, particularly as a potential inhibitor in enzymatic reactions. The difluoromethoxy group can interact with biological molecules through hydrogen bonding, influencing their activity. Studies exploring its interactions with proteins and enzymes are ongoing to determine its efficacy in biological systems.

3. Medicinal Chemistry:

In medicinal chemistry, this compound is being investigated for its potential as a precursor in synthesizing pharmaceutical compounds. Its structural features may contribute to the development of drugs targeting specific diseases, including cancer and metabolic disorders . For instance, compounds derived from this acid have shown promise in inhibiting certain enzymes linked to disease pathways .

4. Agrochemical Development:

The compound is also utilized in the agrochemical industry, where it plays a role in developing fungicides and pesticides. Its chemical properties allow for the design of effective agrochemicals that can enhance crop protection while minimizing environmental impact.

Case Studies

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in 3-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts stronger electron-withdrawing effects than the difluoromethoxy (-OCHF₂) group, resulting in a lower pKa (~4.36 vs. estimated ~4.5–5.0 for the target compound) .

Hydrogen Bonding and Solubility: Compounds with hydroxyl (-OH) or amino (-NH₂) groups, such as 3-(difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid and 1-amino-3,3-difluorocyclobutanecarboxylic acid, exhibit increased hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity .

Steric Considerations :

- The tert-butoxy (-O-tBu) group in 3-(tert-butoxy)cyclobutane-1-carboxylic acid introduces significant steric hindrance, which may limit reactivity in certain synthetic pathways compared to smaller substituents like -OCHF₂ .

Biological Activity

Overview

3-(Difluoromethoxy)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula CHFO and a molecular weight of 166.12 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

The synthesis of this compound involves several steps, starting from 3-(Fluoromethoxy)cyclobutane-1-carboxylic acid. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity. For instance:

- Oxidation : Converts the compound to corresponding ketones or aldehydes.

- Reduction : Can transform the carboxylic acid group into an alcohol.

- Substitution : The difluoromethoxy group can be replaced under specific conditions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The difluoromethoxy group enhances binding affinity, potentially modulating the activity of these targets.

Biological Activity

Research has indicated that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can lead to increased antimicrobial efficacy.

- Antiviral Properties : Fluorinated compounds have been shown to improve potency against viral enzymes, such as reverse transcriptase .

- Cytotoxic Effects : Some derivatives have demonstrated selective cytotoxicity against tumor cells, suggesting potential applications in cancer therapy .

Comparative Analysis

Comparative studies with analogs such as 3-(Fluoromethoxy)cyclobutane-1-carboxylic acid reveal that the difluoromethoxy substitution significantly impacts both reactivity and biological activity. The following table summarizes key differences:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Difluorinated cyclobutane | Potential antiviral and antimicrobial |

| 3-(Fluoromethoxy)cyclobutane-1-carboxylic acid | Monofluorinated cyclobutane | Moderate antimicrobial properties |

| 3-(Trifluoromethoxy)cyclobutane-1-carboxylic acid | Trifluorinated cyclobutane | Enhanced cytotoxicity against tumor cells |

Case Studies

Several studies have explored the biological implications of fluorinated compounds:

- Antiviral Activity : A study demonstrated that fluorinated analogs of nucleosides exhibited enhanced inhibition of HIV reverse transcriptase compared to their non-fluorinated counterparts .

- Cytotoxicity in Cancer Cells : Research indicated that certain fluorinated cyclobutane derivatives showed significant cytotoxic effects against various cancer cell lines while sparing normal cells, highlighting their potential for targeted cancer therapies .

- Mechanistic Insights : X-ray crystallography studies have provided insights into how structural modifications influence binding interactions with target proteins, suggesting pathways for further optimization in drug design .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-(difluoromethoxy)cyclobutane-1-carboxylic acid, and how do they influence experimental design?

- Answer : The compound’s molecular formula and structural features (e.g., cyclobutane ring, difluoromethoxy group) dictate solubility, stability, and reactivity. Key properties include its molecular weight (164.21 g/mol for a related isomer) and InChIKey (WHOOVGTWUYASMU-UHFFFAOYSA-N, referenced for structural analogs) . For experimental design, its stereochemistry ((1s,3s)-configuration) and fluorine substitution impact crystallization and spectroscopic characterization (e.g., NMR) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Hazard codes H302 (harmful if swallowed), H312 (harmful in contact with skin), and H319 (eye irritation) require PPE (gloves, goggles) and fume hood use . Precautionary measures include P201 (obtain special instructions before use) and P202 (do not handle until safety protocols are understood) . Waste disposal must follow fluorinated compound guidelines due to environmental persistence .

Q. What synthetic strategies are reported for this compound and its analogs?

- Answer : Cyclobutane derivatives are synthesized via [2+2] cycloaddition or ring-closing metathesis. Fluorination is achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, a related compound, (1s,3s)-3-(difluoromethoxy)cyclobutane-1-carboxylic acid, is synthesized via stereoselective fluorination and carboxylation steps .

Q. How is the structural conformation of this compound validated experimentally?

- Answer : X-ray crystallography (e.g., Advanced Photon Source synchrotron) confirms stereochemistry and bond angles . Computational modeling (DFT calculations) supplements experimental data to predict stability and reactivity .

Advanced Research Questions

Q. How does the difluoromethoxy group influence bioactivity compared to non-fluorinated analogs?

- Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. For example, difluoromethyl-containing analogs show antifungal activity by inhibiting cytochrome P450 enzymes. Comparative studies using IC assays and molecular docking reveal fluorine’s role in target binding .

Q. What advanced analytical methods ensure purity and structural integrity of this compound during synthesis?

- Answer : LC-MS (liquid chromatography-mass spectrometry) quantifies purity (>98%), while / NMR resolves stereochemical impurities. For pharmacopeial standards, methods like HPLC-UV (validated per ICH Q2(R1)) are used .

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

- Answer : Discrepancies (e.g., varying IC values across assays) are addressed by standardizing assay conditions (pH, temperature) and using orthogonal techniques (SPR, ITC). Meta-analyses of fluorinated cyclobutane derivatives highlight substituent positioning as critical for activity .

Q. What computational approaches elucidate the reaction mechanisms involving this compound?

- Answer : QM/MM (quantum mechanics/molecular mechanics) simulations model fluorination transition states. MD (molecular dynamics) trajectories predict solvation effects on reactivity. For example, free-energy perturbation studies explain rate differences in ester hydrolysis between fluorinated and non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.